molecular formula C12H23ClN2O3S B6660683 Ethyl 2-methyl-3-[(2-thiomorpholin-3-ylacetyl)amino]propanoate;hydrochloride

Ethyl 2-methyl-3-[(2-thiomorpholin-3-ylacetyl)amino]propanoate;hydrochloride

Cat. No.: B6660683
M. Wt: 310.84 g/mol
InChI Key: JWOPQGLRPALMCO-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-[(2-thiomorpholin-3-ylacetyl)amino]propanoate;hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a thiomorpholine ring, which is known for its versatility in drug design due to its ability to enhance the pharmacokinetic properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-3-[(2-thiomorpholin-3-ylacetyl)amino]propanoate;hydrochloride typically involves multiple steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of ethylene oxide with thiourea, followed by cyclization.

    Acylation: The thiomorpholine ring is then acylated with 2-chloroacetyl chloride to form 2-chloroacetylthiomorpholine.

    Amidation: The acylated thiomorpholine is reacted with ethyl 2-methyl-3-aminopropanoate under basic conditions to form the desired compound.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-[(2-thiomorpholin-3-ylacetyl)amino]propanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in the acyl moiety can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-3-[(2-thiomorpholin-3-ylacetyl)amino]propanoate;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting the central nervous system due to the presence of the thiomorpholine ring.

    Biological Studies: The compound can be used in studies investigating enzyme inhibition or receptor binding due to its potential bioactivity.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-3-[(2-thiomorpholin-3-ylacetyl)amino]propanoate;hydrochloride is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The thiomorpholine ring may enhance binding affinity and selectivity, while the acyl moiety could facilitate interactions with active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-3-aminopropanoate: Lacks the thiomorpholine ring, making it less versatile in drug design.

    2-Chloroacetylthiomorpholine: Used as an intermediate in the synthesis of the target compound.

    Thiomorpholine: A simpler structure that lacks the acyl and ester functionalities.

Uniqueness

Ethyl 2-methyl-3-[(2-thiomorpholin-3-ylacetyl)amino]propanoate;hydrochloride is unique due to its combination of a thiomorpholine ring with an acylated amino acid ester, providing a balance of hydrophilic and lipophilic properties that can be advantageous in drug design and other applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 2-methyl-3-[(2-thiomorpholin-3-ylacetyl)amino]propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S.ClH/c1-3-17-12(16)9(2)7-14-11(15)6-10-8-18-5-4-13-10;/h9-10,13H,3-8H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOPQGLRPALMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CNC(=O)CC1CSCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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